molecular formula C17H6ClF17N2 B6590303 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1h-pyrazole CAS No. 1029636-05-2

4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1h-pyrazole

Cat. No. B6590303
CAS RN: 1029636-05-2
M. Wt: 596.7 g/mol
InChI Key: FPUAZGIAIZZHJV-UHFFFAOYSA-N
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Description

4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1h-pyrazole is a useful research compound. Its molecular formula is C17H6ClF17N2 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidative Applications

Pyrazole derivatives have been utilized as effective oxidizing agents under mild conditions. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been employed for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles, highlighting the utility of these compounds in chemical synthesis and modification processes (Zolfigol et al., 2006).

Synthetic Approaches

Pyrazole derivatives have been synthesized through various chemical reactions, including microwave-assisted treatment and Sonogashira-type cross-coupling conditions. These methods facilitate the creation of compounds with potential applications in material science, pharmaceuticals, and chemical research (Palka et al., 2014).

Structural Analyses

Studies have detailed the crystal structures of substituted pyrazolines, providing insights into the molecular geometry, intermolecular interactions, and potential for material science applications. Such structural analyses are crucial for understanding the properties and potential uses of new compounds (Chopra et al., 2007).

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations of pyrazole derivatives has been conducted to predict their biological effects and molecular properties. This approach is vital for designing compounds with specific functions, including catalysis, binding, and selectivity (Viji et al., 2020).

properties

IUPAC Name

4-chloro-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6ClF17N2/c18-7-8(6-4-2-1-3-5-6)36-37-9(7)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)35/h1-5H,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUAZGIAIZZHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6ClF17N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123585
Record name 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029636-05-2
Record name 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029636-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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